1H-Pyrazolo(3,4-d)pyrimidine-3-carbonitrile, 1-((2-(acetyloxy)ethoxy)methyl)-4-amino-
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Overview
Description
1H-Pyrazolo(3,4-d)pyrimidine-3-carbonitrile, 1-((2-(acetyloxy)ethoxy)methyl)-4-amino- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is part of the pyrazolopyrimidine family, known for its diverse biological activities and potential therapeutic applications.
Preparation Methods
The synthesis of 1H-Pyrazolo(3,4-d)pyrimidine-3-carbonitrile, 1-((2-(acetyloxy)ethoxy)methyl)-4-amino- typically involves multi-step synthetic routes. One common method includes the reaction of 3-hydrazino-6-(p-tolyl)pyridazine with ketene S,S-acetals or tetracyanoethylene . The reaction conditions often require phase transfer catalysis (PTC) and specific temperature controls to ensure the desired product formation . Industrial production methods may involve scaling up these laboratory procedures with optimizations for yield and purity.
Chemical Reactions Analysis
1H-Pyrazolo(3,4-d)pyrimidine-3-carbonitrile, 1-((2-(acetyloxy)ethoxy)methyl)-4-amino- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group, leading to a variety of substituted products. Common reagents used in these reactions include acetic anhydride, pyridine, and various hydrazides. The major products formed depend on the specific reaction conditions and reagents employed.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigated for its role in inhibiting specific enzymes and pathways.
Medicine: Explored for its anti-cancer properties, particularly as a CDK2 inhibitor.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of cyclin-dependent kinase 2 (CDK2), a crucial enzyme involved in cell cycle regulation . By binding to the active site of CDK2, it disrupts the enzyme’s function, leading to cell cycle arrest and apoptosis in cancer cells . Molecular docking studies have confirmed the essential hydrogen bonding interactions with key amino acids in the CDK2 active site .
Comparison with Similar Compounds
1H-Pyrazolo(3,4-d)pyrimidine-3-carbonitrile, 1-((2-(acetyloxy)ethoxy)methyl)-4-amino- is unique due to its specific substitution pattern and biological activity. Similar compounds include:
Pyrazolo(3,4-d)pyrimidine derivatives: Known for their anti-cancer and anti-inflammatory properties.
Pyrazolo(4,3-e)(1,2,4)triazolo(1,5-c)pyrimidine derivatives: Also studied for their enzyme inhibitory activities.
Thioglycoside derivatives: Investigated for their cytotoxic activities against various cancer cell lines.
These compounds share structural similarities but differ in their specific biological targets and activities, highlighting the unique potential of 1H-Pyrazolo(3,4-d)pyrimidine-3-carbonitrile, 1-((2-(acetyloxy)ethoxy)methyl)-4-amino- in therapeutic applications.
Properties
CAS No. |
122949-64-8 |
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Molecular Formula |
C11H12N6O3 |
Molecular Weight |
276.25 g/mol |
IUPAC Name |
2-[(4-amino-3-cyanopyrazolo[3,4-d]pyrimidin-1-yl)methoxy]ethyl acetate |
InChI |
InChI=1S/C11H12N6O3/c1-7(18)20-3-2-19-6-17-11-9(8(4-12)16-17)10(13)14-5-15-11/h5H,2-3,6H2,1H3,(H2,13,14,15) |
InChI Key |
KGRSLXVEYZAAHW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCOCN1C2=NC=NC(=C2C(=N1)C#N)N |
Origin of Product |
United States |
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